molecular formula C16H28N2O2 B12662057 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid CAS No. 84255-26-5

4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12662057
CAS No.: 84255-26-5
M. Wt: 280.41 g/mol
InChI Key: NHZIYMXVHIPXJY-UHFFFAOYSA-N
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Description

4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms This particular compound features a methyl group at the 4-position, an undecyl chain at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl and undecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, modulating their function.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a long undecyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

84255-26-5

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

5-methyl-2-undecyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C16H28N2O2/c1-3-4-5-6-7-8-9-10-11-12-14-17-13(2)15(18-14)16(19)20/h3-12H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

NHZIYMXVHIPXJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(=C(N1)C)C(=O)O

Origin of Product

United States

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